molecular formula C22H19NO4 B12793639 Ethyl 2-methoxy-3-oxo-4,7-diphenyl-3H-azepine-6-carboxylate CAS No. 67171-71-5

Ethyl 2-methoxy-3-oxo-4,7-diphenyl-3H-azepine-6-carboxylate

Cat. No.: B12793639
CAS No.: 67171-71-5
M. Wt: 361.4 g/mol
InChI Key: ZJNQQIGXBZGHTF-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Ethyl 2-methoxy-3-oxo-4,7-diphenyl-3H-azepine-6-carboxylate is a synthetic organic compound with a molecular formula of C22H19NO4. It belongs to the class of azepine derivatives, which are known for their diverse biological activities and potential therapeutic applications .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ethyl 2-methoxy-3-oxo-4,7-diphenyl-3H-azepine-6-carboxylate typically involves multi-step organic reactions. One common method involves the cyclization of appropriate precursors under controlled conditions. For instance, the reaction of benzylamine derivatives with ethyl acetoacetate in the presence of a base can lead to the formation of the azepine ring .

Industrial Production Methods

Industrial production of this compound may involve optimized synthetic routes to ensure high yield and purity. This often includes the use of automated reactors and stringent quality control measures to maintain consistency in the final product .

Chemical Reactions Analysis

Types of Reactions

Ethyl 2-methoxy-3-oxo-4,7-diphenyl-3H-azepine-6-carboxylate can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.

    Medicine: Explored for its therapeutic potential in treating diseases such as cancer and cardiovascular disorders.

    Industry: Utilized in the development of new materials and chemical processes

Mechanism of Action

The mechanism of action of ethyl 2-methoxy-3-oxo-4,7-diphenyl-3H-azepine-6-carboxylate involves its interaction with specific molecular targets. It can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets may vary depending on the specific application and context .

Comparison with Similar Compounds

Similar Compounds

  • Ethyl 3-methoxy-2-oxo-4,7-diphenyl-2H-azepine-6-carboxylate
  • Ethyl 2-methoxy-3-oxo-4,7-diphenyl-2H-azepine-6-carboxylate

Uniqueness

Ethyl 2-methoxy-3-oxo-4,7-diphenyl-3H-azepine-6-carboxylate is unique due to its specific substitution pattern and the presence of both methoxy and carboxylate groups. This combination imparts distinct chemical and biological properties, making it a valuable compound for research and development .

Properties

CAS No.

67171-71-5

Molecular Formula

C22H19NO4

Molecular Weight

361.4 g/mol

IUPAC Name

ethyl 7-methoxy-6-oxo-2,5-diphenylazepine-3-carboxylate

InChI

InChI=1S/C22H19NO4/c1-3-27-22(25)18-14-17(15-10-6-4-7-11-15)20(24)21(26-2)23-19(18)16-12-8-5-9-13-16/h4-14H,3H2,1-2H3

InChI Key

ZJNQQIGXBZGHTF-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)C1=C(N=C(C(=O)C(=C1)C2=CC=CC=C2)OC)C3=CC=CC=C3

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.